Cas no 2411202-24-7 (2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one)

2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one is a specialized organic compound featuring a chloroacetamide core linked to a phenyltetrazole-substituted piperazine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the chloro and carbonyl groups enhances its electrophilic character, facilitating nucleophilic substitution reactions. The tetrazole ring contributes to metabolic stability and bioactivity, while the piperazine spacer improves solubility and conformational flexibility. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of bioactive molecules targeting CNS or antimicrobial applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one structure
2411202-24-7 structure
Product Name:2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one
CAS No:2411202-24-7
MF:C14H17ClN6O
MW:320.77738070488
CID:6030206
PubChem ID:146075737
Update Time:2025-06-14

2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2411202-24-7
    • 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one
    • Z1562124241
    • 2-Chloro-1-(4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl)propan-1-one
    • EN300-7559330
    • 2-chloro-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]propan-1-one
    • Inchi: 1S/C14H17ClN6O/c1-11(15)13(22)19-7-9-20(10-8-19)14-16-17-18-21(14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
    • InChI Key: QCXBCBFPUJBNOL-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCN(C2=NN=NN2C2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 320.1152369g/mol
  • Monoisotopic Mass: 320.1152369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 67.2Ų

2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559330-0.05g
2-chloro-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]propan-1-one
2411202-24-7 95.0%
0.05g
$212.0 2025-02-24

Additional information on 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one

Comprehensive Overview of 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one (CAS No. 2411202-24-7)

The compound 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one (CAS No. 2411202-24-7) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the phenyltetrazole and piperazine moieties, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic compounds in treating metabolic and neurological disorders.

In recent years, the search for piperazine derivatives and tetrazole-containing compounds has surged due to their broad-spectrum biological activities. The integration of 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one into medicinal chemistry workflows aligns with trends in fragment-based drug design and targeted therapy development. Its chloropropanone segment further enhances reactivity, enabling selective modifications for optimizing pharmacokinetic properties. This adaptability positions the compound as a valuable asset in addressing challenges like drug resistance and selective enzyme inhibition.

From a synthetic perspective, the compound’s CAS No. 2411202-24-7 serves as a critical identifier for researchers sourcing high-purity intermediates. Laboratories focusing on high-throughput screening or combinatorial chemistry prioritize such well-defined structures to ensure reproducibility. The phenyltetrazol-5-yl group, in particular, is noted for its stability under physiological conditions, making it a preferred scaffold in protease inhibitor and GPCR modulator studies. These attributes resonate with current industry priorities, such as precision medicine and AI-driven molecular modeling.

Environmental and regulatory considerations also shape the discourse around 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one. With increasing emphasis on green chemistry, researchers explore solvent-free or catalytic methods to synthesize such intermediates. The compound’s compatibility with microwave-assisted synthesis and flow chemistry techniques further underscores its relevance in sustainable industrial processes. Additionally, its non-hazardous profile (when handled appropriately) aligns with global standards like REACH and ICH guidelines, ensuring safer laboratory practices.

Market analysts highlight the growing demand for custom synthesis services involving CAS No. 2411202-24-7, driven by pharmaceutical outsourcing trends. Start-ups and CROs (Contract Research Organizations) leverage this compound’s modularity to accelerate hit-to-lead optimization projects. Furthermore, its potential in agrochemical innovation—such as designing next-generation herbicides or pesticide synergists—adds another dimension to its commercial viability. These applications are frequently queried in patent databases and academic literature, reflecting sustained scientific interest.

In conclusion, 2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its role in advancing therapeutic pipelines and sustainable synthesis methodologies ensures its prominence in both academic and industrial settings. As research evolves, this compound will likely remain a focal point for innovations addressing unmet medical and agricultural needs.

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